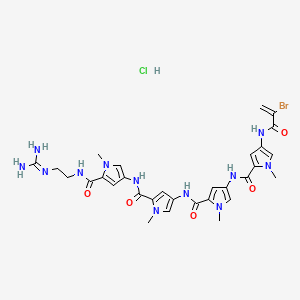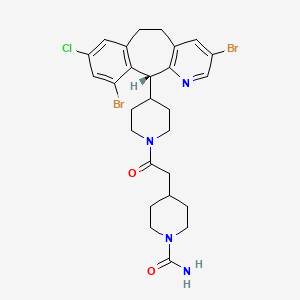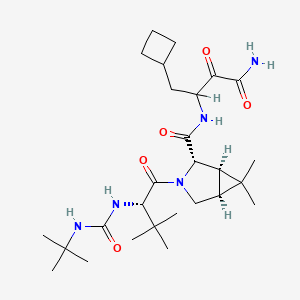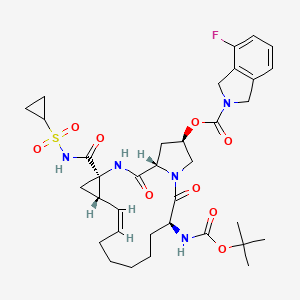
Ruxolitinib phosphate
Vue d'ensemble
Description
Ruxolitinib phosphate, also known as INCB018424 phosphate, is an anticancer drug and a Janus kinase (JAK) inhibitor . It is used to treat intermediate or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis .
Synthesis Analysis
The synthesis of Ruxolitinib phosphate involves a complex process. A patent describes the synthesis process involving various chemical reactions . Another source mentions the enantioselective synthesis of Ruxolitinib via an organocatalytic aza-Michael reaction .Molecular Structure Analysis
The crystal structure and X-ray powder diffraction data for Ruxolitinib are reported. The unit-cell parameters are a = 8.7211 (5) Å, b = 19.6157 (15) Å, c = 18.9645 (10) Å, β = 90.903 (6)°, unit-cell volume V = 3243.85 Å^3, Z = 8, and space group P 2 1 .Chemical Reactions Analysis
Ruxolitinib is well absorbed, has 95% bioavailability, and is bound to albumin for 97%. Its pharmacokinetics can be described with a two-compartment model and linear elimination . Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors .Physical And Chemical Properties Analysis
Ruxolitinib phosphate is a crystalline solid, granular or powder in form, and white in color. It is soluble in water at 8 mg/mL with warming; buffers, serum, or other additives may increase or decrease the aqueous solubility . It is also soluble in DMSO at 200 mg/mL but very poorly soluble in ethanol .Applications De Recherche Scientifique
Ruxolitinib Phosphate: A Comprehensive Analysis of Scientific Research Applications
Myelofibrosis Treatment: Ruxolitinib phosphate is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer that disrupts the body’s normal production of blood cells. It helps in reducing symptoms such as spleen enlargement and related complications .
Polycythemia Vera Management: In cases of polycythemia vera, a rare blood cancer where the bone marrow produces too many red blood cells, ruxolitinib phosphate is utilized to control the overproduction and alleviate symptoms .
Graft-Versus-Host Disease (GVHD): For patients undergoing allogeneic stem-cell transplantation, ruxolitinib phosphate has shown efficacy in treating steroid-refractory GVHD, a condition where the donor’s immune cells attack the recipient’s body .
Anti-Inflammatory Effects in COVID-19: Recent studies have explored the use of ruxolitinib phosphate in severe hospitalized adults with COVID-19 due to its anti-inflammatory properties by inhibiting JAK1/2 which can reduce proinflammatory cytokines .
Hematopoiesis Impairment: While beneficial, ruxolitinib phosphate can impair hematopoiesis, the process by which the body produces blood cells. This potential side effect is closely monitored during treatment .
Drug-Induced Liver Damage: Another area of concern and research is drug-induced liver damage caused by ruxolitinib phosphate. Its safety profile is under continuous study to understand and mitigate this risk .
Mécanisme D'action
Target of Action
Ruxolitinib phosphate is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2 . These are tyrosine kinases involved in cytokine signaling and hematopoiesis . The primary targets of Ruxolitinib phosphate are therefore JAK1 and JAK2 .
Mode of Action
Ruxolitinib phosphate exerts its action by competitively inhibiting the ATP-binding catalytic site of the kinase domain . This results in the inhibition of JAK-induced phosphorylation of signal transducer and activator of transcription (STAT) . By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by ruxolitinib phosphate is the JAK-STAT pathway . This pathway is often aberrantly activated in myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, leading to abnormal blood cell counts and thrombotic complications . By inhibiting JAK1 and JAK2, ruxolitinib phosphate blocks this dysregulated cell signaling pathway .
Pharmacokinetics
Ruxolitinib phosphate is well absorbed, with a bioavailability of 95% . It is bound to albumin for 97% . The pharmacokinetics of ruxolitinib phosphate can be described with a two-compartment model and linear elimination . The volume of distribution differs between men and women, likely related to body weight differences . Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of ruxolitinib phosphate are pharmacologically active . The main route of elimination of ruxolitinib metabolites is renal .
Result of Action
The molecular and cellular effects of ruxolitinib phosphate’s action include the inhibition of cell proliferation, induction of apoptosis of malignant cells, and reduction of pro-inflammatory cytokine plasma levels . This results in the prevention of abnormal blood cell proliferation .
Action Environment
The action, efficacy, and stability of ruxolitinib phosphate can be influenced by various environmental factors. For instance, liver and renal dysfunction can affect some of the pharmacokinetic variables and require dose reductions . Furthermore, the metabolism of ruxolitinib phosphate can be altered by CYP3A4 inducers and inhibitors , which can be found in various foods, beverages, and other medications. Therefore, the patient’s diet and concurrent medication use can significantly impact the action and efficacy of ruxolitinib phosphate.
Safety and Hazards
Ruxolitinib phosphate should be handled with care to avoid personal contact, including inhalation. It should be used in a well-ventilated area and personal protective equipment should be worn when there is a risk of exposure . It should not be allowed to contact humans, exposed food, or food utensils .
Propriétés
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMWPOCYMYGEDM-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911086 | |
| Record name | Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092939-17-7 | |
| Record name | Jakafi | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092939-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruxolitinib phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092939177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-(4-(7H-PYRROLO[2,3,-D]PYRIMIDIN-4-YL)-1 H-PYRAZOL-1-YL-3)-CYCLOPENTYLPROPANENITRILE PHOSPHATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUXOLITINIB PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436LRU32H5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)



